molecular formula C16H20N2O4 B2442942 5-Oxo-5-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid CAS No. 1212417-33-8

5-Oxo-5-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid

Cat. No.: B2442942
CAS No.: 1212417-33-8
M. Wt: 304.346
InChI Key: RASWLHVGCNLLJG-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-5-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid is a complex organic molecule characterized by its distinctive structural features. This compound is of particular interest in various fields, including medicinal chemistry and synthetic organic chemistry, due to its unique chemical properties and potential biological activities. Its intricate tricyclic framework and multiple functional groups make it a versatile scaffold for further chemical modifications and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid typically involves a multi-step process that starts with the construction of the tricyclic core. This can be achieved through a series of cyclization reactions, often employing intermediates like bicyclic or monocyclic compounds that are further elaborated to form the tricyclic structure. Reaction conditions may include the use of strong acids or bases, heat, and various catalysts to facilitate the formation of the desired ring systems.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthetic routes, optimizing reaction conditions to maximize yield and purity. This could include continuous flow processes, advanced purification techniques like crystallization or chromatography, and stringent quality control measures to ensure the final product meets required specifications.

Chemical Reactions Analysis

Types of Reactions It Undergoes

5-Oxo-5-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid can participate in a variety of chemical reactions:

  • Oxidation: : Introduction of additional oxygen atoms to form more oxidized derivatives.

  • Reduction: : Addition of hydrogen atoms to reduce the compound, potentially altering its tricyclic core.

  • Substitution: : Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

  • Cyclization: : Formation of additional ring structures through intramolecular reactions.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Alkyl halides, acyl chlorides.

  • Cyclization Conditions: : Acidic or basic environments, often elevated temperatures.

Major Products Formed

Major products from these reactions can include various oxidized or reduced forms of the compound, substituted derivatives with different functional groups, and further cyclized structures that may possess enhanced or altered biological activities.

Scientific Research Applications

5-Oxo-5-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid has a wide array of scientific research applications:

  • Chemistry: : As a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.

  • Biology: : Investigating its interactions with biological macromolecules, such as proteins and nucleic acids, and studying its potential as a biochemical probe.

  • Medicine: : Evaluating its therapeutic potential, including its activity as a drug lead compound for targeting specific diseases or biological pathways.

  • Industry: : Utilization in the development of new materials, such as polymers, or as an intermediate in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Oxo-5-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that the compound can bind to or modulate, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-5-(7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)pentanoic acid: : Lacks the stereochemical configuration of 5-Oxo-5-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid.

  • 6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl derivatives: : Variations in the pentanoic acid chain.

  • Tricyclic diazatriene derivatives: : Different ring substitutions and functional groups.

Uniqueness

This compound stands out due to its specific stereochemical configuration and its unique tricyclic framework. These features contribute to its distinct chemical reactivity and potential biological activities, making it a compound of great interest in various research fields.

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Properties

IUPAC Name

5-oxo-5-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-14(4-2-6-16(21)22)17-8-11-7-12(10-17)13-3-1-5-15(20)18(13)9-11/h1,3,5,11-12H,2,4,6-10H2,(H,21,22)/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASWLHVGCNLLJG-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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